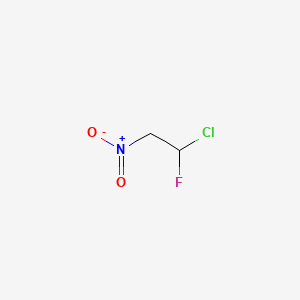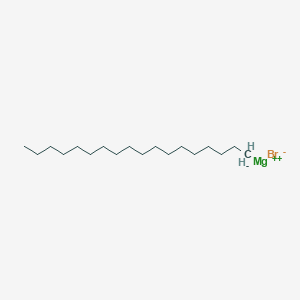
Octadecylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylmagnesium bromide: is a chemical compound with the molecular formula C18H37BrMg . It is a white to light brown solid, commonly found in powder form. This compound is soluble in dry, anhydrous solvents such as diethyl ether and tetrahydrofuran. This compound is sensitive to moisture and must be stored in a sealed container to prevent contact with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecylmagnesium bromide is typically synthesized through the reaction of octadecyl bromide with magnesium turnings in the presence of a dry solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The general reaction conditions involve heating the mixture to facilitate the reaction and then filtering the solution to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is then purified and packaged under anhydrous conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Octadecylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols, ketones, and other organic compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Esters and Lactones: Reacts to form tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Major Products Formed:
Alcohols: Formed by the reaction with aldehydes and ketones.
Carboxylic Acids: Formed by the reaction with carbon dioxide.
Ketones: Formed by the reaction with esters
Scientific Research Applications
Chemistry: Octadecylmagnesium bromide is widely used in organic synthesis as a Grignard reagent. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of octadecylmagnesium bromide involves its role as a nucleophilic reagent. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of a new carbon-carbon bond and the subsequent formation of alcohols, ketones, or other products .
Comparison with Similar Compounds
Methylmagnesium bromide: A Grignard reagent with a shorter alkyl chain.
Phenylmagnesium bromide: A Grignard reagent with an aromatic ring.
Butylmagnesium bromide: A Grignard reagent with a butyl group.
Uniqueness: Octadecylmagnesium bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain Grignard reagents. This makes it particularly useful in the synthesis of long-chain organic molecules and in applications requiring specific hydrophobic properties .
Properties
IUPAC Name |
magnesium;octadecane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQIXDHCLAVCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
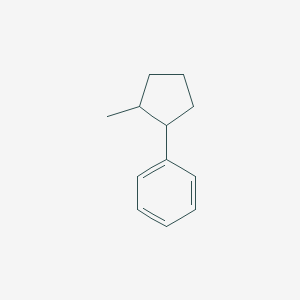

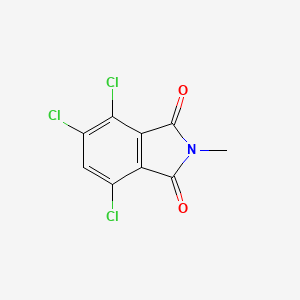

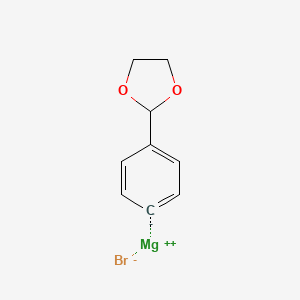
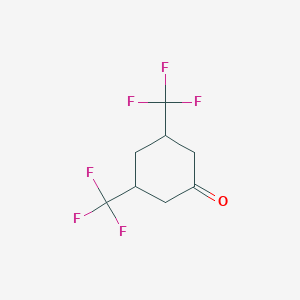
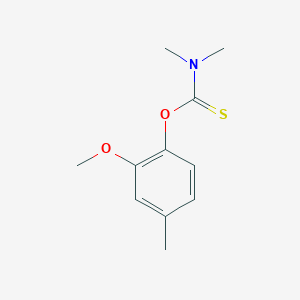
![4-[2-(trimethoxysilyl)ethyl]pyridine](/img/structure/B6307659.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
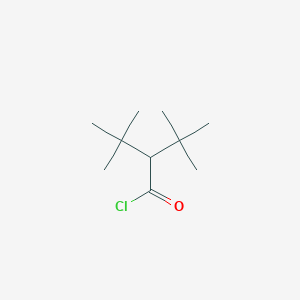
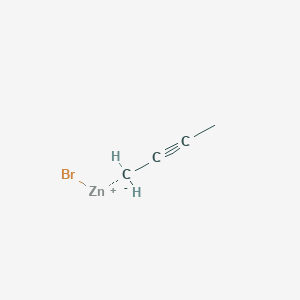
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
